3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE
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Overview
Description
3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE is a complex organic compound with a unique structure that combines benzoylamino, diethylamino, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoylamino Group:
Esterification: Finally, the esterification reaction is carried out to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE involves its interaction with specific molecular targets. The benzoylamino and sulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The diethylamino group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzoylamino)phenyl 3-[(methylamino)sulfonyl]-4-methylbenzoate
- 3-(Benzoylamino)phenyl 3-[(ethylamino)sulfonyl]-4-methylbenzoate
- 3-(Benzoylamino)phenyl 3-[(propylamino)sulfonyl]-4-methylbenzoate
Uniqueness
3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE is unique due to the presence of the diethylamino group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds with different alkyl groups.
Properties
Molecular Formula |
C25H26N2O5S |
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Molecular Weight |
466.6g/mol |
IUPAC Name |
(3-benzamidophenyl) 3-(diethylsulfamoyl)-4-methylbenzoate |
InChI |
InChI=1S/C25H26N2O5S/c1-4-27(5-2)33(30,31)23-16-20(15-14-18(23)3)25(29)32-22-13-9-12-21(17-22)26-24(28)19-10-7-6-8-11-19/h6-17H,4-5H2,1-3H3,(H,26,28) |
InChI Key |
HIPTUULZSMPKBZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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